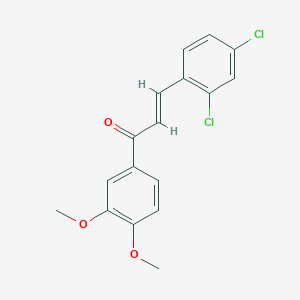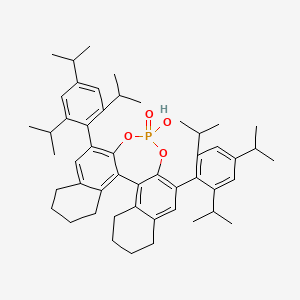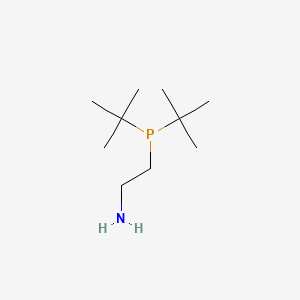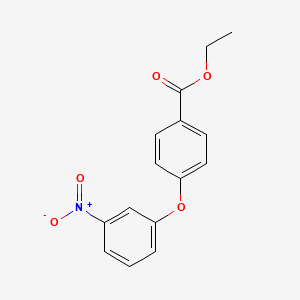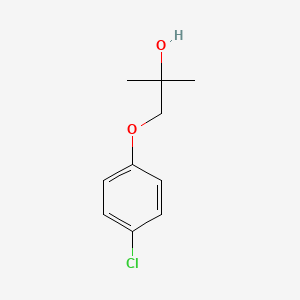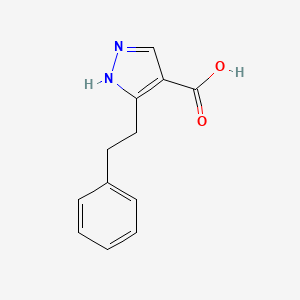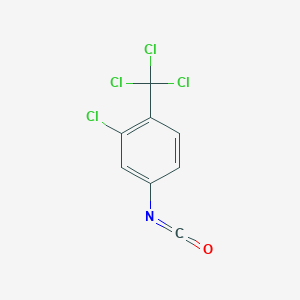
3-Chloro-4-(trichloromethyl)phenyl isocyanate, 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(trichloromethyl)phenyl isocyanate, commonly referred to as 3-CTMPI, is a highly reactive organic compound that has a wide range of applications in the scientific and industrial fields. 3-CTMPI is a colorless liquid with a boiling point of 150-151°C and a melting point of -20°C. It is a highly flammable compound and is considered to be a hazardous chemical.
Mécanisme D'action
3-CTMPI is a highly reactive compound and is capable of forming covalent bonds with other molecules. It is typically used in the synthesis of polymers, where it forms covalent bonds with two or more molecules to form a polymer chain. The compound is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the polymer chain.
Biochemical and Physiological Effects
3-CTMPI is a hazardous chemical and is considered to be a potential health hazard. Inhalation of the compound can cause irritation to the eyes, nose, and throat, as well as respiratory and cardiovascular effects. Ingestion of the compound can cause gastrointestinal irritation and can also be toxic to the liver and kidneys. The compound is also a skin irritant and can cause skin burns if it comes into contact with the skin.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-CTMPI in laboratory experiments is its high reactivity, which allows for the efficient synthesis of polymers and other compounds. The compound is also relatively easy to handle and store, and is not highly volatile. However, the compound is highly flammable and must be handled with care. Additionally, it is a hazardous chemical and can be toxic if inhaled or ingested.
Orientations Futures
The future of 3-CTMPI is likely to involve the development of new and improved synthesis methods, as well as the development of new applications for the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential hazards. Finally, research is also needed to develop safer ways to handle and store the compound, as well as to develop methods to reduce its potential hazards.
Méthodes De Synthèse
3-CTMPI is synthesized by reacting 4-chloro-3-trichloromethylphenol with phosgene in the presence of a basic catalyst. The reaction is carried out at temperatures between 40-60°C and at a pressure of 3-5 bar. The yield of 3-CTMPI from this reaction is typically around 95%.
Applications De Recherche Scientifique
3-CTMPI is used in a variety of scientific research applications, including the synthesis of polyurethanes, polyureas, and other polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound is also used in the production of isocyanates, which are used as intermediates in the synthesis of a wide range of products.
Propriétés
IUPAC Name |
2-chloro-4-isocyanato-1-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMHZYUDIUXRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trichloromethyl)phenyl isocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


